[4-(3-Quinolinyl)phenyl]methanol
CAS No.:
Cat. No.: VC17237411
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | (4-quinolin-3-ylphenyl)methanol |
| Standard InChI | InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)17-10-15/h1-10,18H,11H2 |
| Standard InChI Key | CXJBGQMJIPJROR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
[4-(3-Quinolinyl)phenyl]methanol consists of a quinoline moiety (a bicyclic structure with a benzene ring fused to a pyridine ring) linked via a phenyl group to a hydroxymethyl (-CHOH) functional group. Key identifiers include:
The compound’s planar quinoline system and polar hydroxymethyl group confer amphiphilic properties, with a topological polar surface area of 33.1 Ų . Its moderate lipophilicity (XLogP3 = 2.9) suggests potential membrane permeability, a trait relevant to bioactive molecule design .
Synthesis and Reaction Pathways
Hypothesized Synthetic Routes
No peer-reviewed protocols for [4-(3-Quinolinyl)phenyl]methanol synthesis exist, but analogous quinoline-phenol derivatives suggest two plausible strategies :
Friedel-Crafts Alkylation
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Quinoline Activation: 3-Bromoquinoline undergoes lithium-halogen exchange to form a nucleophilic intermediate.
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Electrophilic Coupling: Reaction with 4-(hydroxymethyl)benzaldehyde in the presence of AlCl.
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Reduction: Sodium borohydride reduces the aldehyde to the alcohol .
Suzuki-Miyaura Cross-Coupling
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Boronated Quinoline: 3-Quinolineboronic acid reacts with 4-bromophenylmethanol.
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Pd-Catalyzed Coupling: Tetrakis(triphenylphosphine)palladium(0) mediates aryl-aryl bond formation.
Both routes remain theoretical; yield optimization and regioselectivity challenges (e.g., competing quinoline N-oxide formation) require empirical validation .
Stability and Reactivity
The hydroxymethyl group is susceptible to oxidation, suggesting storage under inert atmospheres. Quinoline’s basic nitrogen (pK ≈ 4.9) may protonate under acidic conditions, altering solubility .
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| VulcanChem (USA) | >95% | 50 mg–1 g | $120–$250 |
| AKos Consulting (Germany) | >90% | 100 mg–5 g | $90–$200 |
| CHIMMED (Russia) | >80% | 250 mg–2 g | $70–$150 |
Note: Prices reflect research-scale quantities; bulk pricing unavailable due to limited demand .
Challenges and Future Prospects
Knowledge Gaps
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Synthetic Optimization: No published yields or purification methods.
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Biological Screening: Absence of in vitro/in vivo toxicity or efficacy data.
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Scale-Up Feasibility: Cost analysis for multi-kilogram production undefined.
Recommended Studies
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Structure-Activity Relationships: Introduce substituents at quinoline C-6 or phenyl C-2 positions.
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Catalytic Applications: Test as a ligand in asymmetric hydrogenation.
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Computational Modeling: Density functional theory (DFT) studies on electronic properties.
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